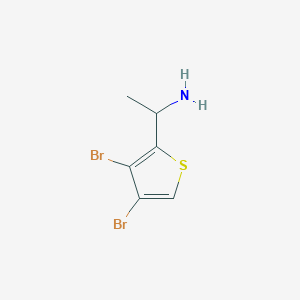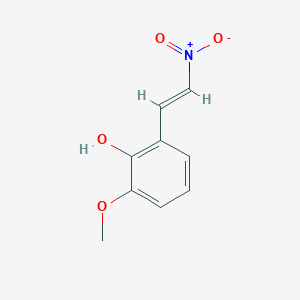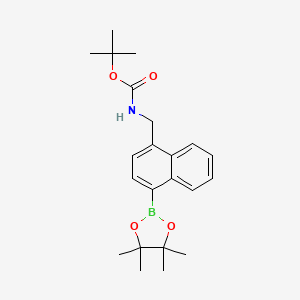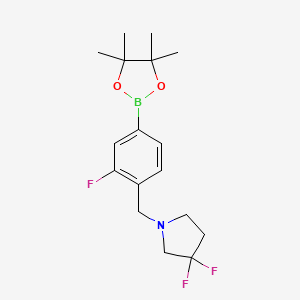
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains both fluorine and boron atoms, making it interesting for various applications.
- The compound’s chemical formula is C16H24B2F2N2O2 .
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.
Métodos De Preparación
- Synthetic Routes :
- One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
- The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yields.
Análisis De Reacciones Químicas
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
Aplicaciones Científicas De Investigación
- Chemistry :
- Used as a building block in organic synthesis.
- Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
- Biology and Medicine :
- Investigated for potential drug development due to its unique structure.
- Boron-based compounds have applications in cancer therapy and imaging.
- Industry :
- Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
Mecanismo De Acción
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
Comparación Con Compuestos Similares
- Uniqueness :
- Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
- Unlike simpler boronic acids, this compound has additional functional groups.
- Similar Compounds :
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
- Other boron-containing compounds with similar reactivity may also be relevant.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
Propiedades
Fórmula molecular |
C17H23BF3NO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
Clave InChI |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


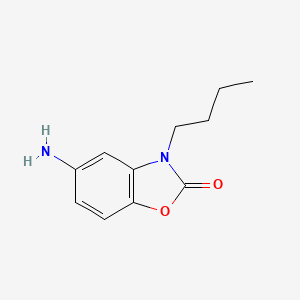
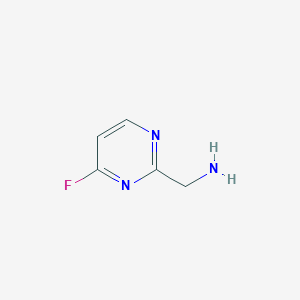


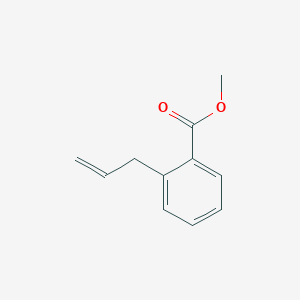


![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
